Metrafenone

概述

描述

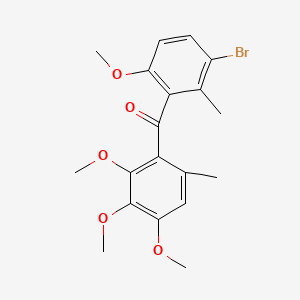

Metrafenone is a benzophenone fungicide known for its protectant and curative properties. It is primarily used to control powdery mildew on various crops, including grapes, wheat, barley, and other cereals. This compound inhibits the growth of mycelium on the leaf surface, leaf penetration, the formation of haustoria, and sporulation .

准备方法

The synthesis of metrafenone involves several steps, including diazotization, hydrolysis, etherification, selective oxidation, positioning oxidation, bromination, acylating chlorination, methylation, methoxylation, and Friedel-Crafts acylation. The process starts with the preparation of a crude product of this compound (3’-bromo-2,3,4,6’-tetramethoxy-2’,6-dimethyl benzophenone) and ends with refining to obtain the target product .

化学反应分析

Primary Degradation Pathways

Under simulated sunlight (λ > 290 nm), metrafenone undergoes three dominant transformations in aqueous solutions :

-

Oxidation of the β-methyl group to form phenylacetaldehyde (TP1) and further oxidation to carboxylic acid derivatives (TP2).

-

Debromination via homolytic C-Br bond cleavage, producing TP3 as a major intermediate.

-

Hydroxylation at the bromophenyl ring, substituting bromine with a hydroxyl group (TP6).

Laser flash photolysis (LFP) and density functional theory (DFT) calculations confirm that debromination occurs through both singlet and triplet excited states of this compound, with a bond dissociation energy (BDE) of 272.6 kJ/mol for the C-Br bond .

Table 1: Key Photolysis Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Polychromatic quantum yield | ||

| 20 µM, pH 7 | ||

| Bimolecular rate constant ( | ||

| ) | ||

| D₂O-H₂O mixture | ||

| Half-life (direct photolysis) | 4.2 hours | Natural sunlight |

Role of Reactive Oxygen Species (ROS)

-

Singlet oxygen (

) : Generated via energy transfer from triplet this compound to dissolved oxygen, contributing to oxidation . -

Hydroxyl radicals (

) : Scavenger experiments ruled out their involvement in photolysis .

Metabolic Pathways in Plants and Animals

In wheat and grapes , this compound undergoes sequential oxidative demethylation and glucuronidation :

-

Phase I reactions :

-

Oxidation of methyl groups to aldehydes (e.g., CL 1500833) and carboxylic acids.

-

Lactone formation (CL 3000402) via cyclization of oxidized intermediates.

-

-

Phase II reactions :

-

Glucuronidation of hydroxylated metabolites (e.g., CL 1500838).

-

In rats and goats , the primary metabolites include:

-

O-demethylated derivatives (CL 434223, CL 376991).

Table 2: Major Metabolites Identified in Plants

| Metabolite | Structure | Pathway |

|---|---|---|

| TP1 | Phenylacetaldehyde ( | |

| ) | Methyl oxidation | |

| TP3 | Debrominated product ( | |

| ) | C-Br cleavage | |

| TP6 | Hydroxylated derivative ( | |

| ) | Bromine substitution |

Enzymatic Involvement

-

Cytochrome P450 enzymes mediate oxidative demethylation in hepatic tissues .

-

Glucuronosyltransferases catalyze Phase II conjugation, enhancing water solubility for excretion .

Environmental Implications

-

Nitrate ions and humic acid accelerate photodegradation by promoting ROS generation, while bicarbonate has no effect .

-

Photoproducts exhibit reduced ecotoxicity compared to parent this compound, as confirmed by Vibrio fischeri bioassays .

Stability and Reactivity

科学研究应用

Agricultural Applications

1. Fungicidal Efficacy

Metrafenone is primarily employed in the agricultural sector, particularly for the control of powdery mildew (Erysiphe necator) in grapevines and cereals. Its mode of action involves inhibiting mycelial growth and sporulation, making it effective at low concentrations.

-

Target Crops :

- Cereals

- Grapes

- Strawberries

- Fruiting vegetables

- Countries of Use : Over 50 countries across Europe, the Americas, Asia, and the Pacific have authorized the use of this compound for agricultural purposes .

2. Field Studies

Field trials conducted in vineyards have demonstrated this compound's effectiveness against Erysiphe necator. For instance, a study in Italy reported varying efficacy rates across different years:

| Year | Disease Incidence Reduction (%) | Disease Severity Reduction (%) |

|---|---|---|

| 2011 | 100 | 93.5 |

| 2012 | 52.2 | 84.0 |

| 2013 | 0.5 | 15.8 |

In the first two years, this compound significantly reduced both disease incidence and severity compared to control plots; however, its performance declined in 2013 due to favorable conditions for disease development .

Safety and Toxicological Studies

1. Absorption and Metabolism

Studies on dermal absorption indicate that this compound has limited skin penetration. In rat studies, it was rapidly absorbed into the bloodstream, with maximum concentrations reached within 6-12 hours post-administration .

- Toxicological Findings :

Resistance Management

The emergence of resistance among fungal populations poses a challenge to effective disease management. This compound has been integrated into resistance management strategies to mitigate this issue:

作用机制

Metrafenone exerts its effects by interfering with hyphal morphogenesis, polarized hyphal growth, and the establishment and maintenance of cell polarity. It disrupts the apical actin cap and apical vesicle transport, leading to the weakening of the cell wall at hyphal tips. This results in swelling, bursting, and collapse of hyphal tips, as well as reduced sporulation. This compound likely disturbs a pathway regulating the organization of the actin cytoskeleton .

相似化合物的比较

Metrafenone is unique among benzophenone fungicides due to its specific mode of action and its effectiveness against powdery mildew. Similar compounds include:

Boscalid: Another fungicide used to control powdery mildew, but with a different mode of action.

Kresoxim-methyl: A fungicide that also targets powdery mildew but works by inhibiting mitochondrial respiration.

Pyriofenone: A fungicide similar to this compound, but with a pyridine ring and different substitution patterns

This compound stands out due to its unique mechanism of action and its broad-spectrum activity against various fungal pathogens.

生物活性

Metrafenone is a fungicide primarily used in agriculture to control various fungal diseases, particularly powdery mildew in crops like grapes. This article explores the biological activity of this compound, focusing on its mode of action, pharmacokinetics, toxicity studies, and resistance development.

1. Mode of Action

This compound functions by disrupting the polar growth of fungal hyphae, which is essential for fungal development. Studies indicate that this compound affects actin dynamics within fungal cells, leading to altered hyphal morphology and reduced spore germination .

| Mechanism | Description |

|---|---|

| Actin Disruption | Alters polarized growth in fungal cells |

| Spore Germination Inhibition | Reduces viability of spores |

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in animal models. After oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 6 to 12 hours. The elimination half-life ranges from approximately 32 to 38 hours, with a significant portion excreted via feces and a smaller fraction through urine .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1.58 ppm (low dose) |

| Elimination Half-Life | 32-38 hours |

| Excretion (Feces) | 87.76-95.38% of administered dose |

| Excretion (Urine) | 3.78-14.09% of administered dose |

3. Toxicity Studies

Toxicological assessments have revealed that the liver is the primary target organ for this compound across various species. Notable findings include:

- Increased liver weights and hepatocellular hypertrophy in rats.

- Elevated cholesterol levels in female rats across multiple studies.

- Evidence of hepatocellular adenomas in chronic studies involving mice and rats at high doses .

Table 3: Toxicity Findings

| Study Type | Findings |

|---|---|

| Subchronic Studies | Increased liver weights; no skin irritation observed |

| Chronic Studies | Hepatocellular adenomas in male mice and both sexes of rats |

| Reproductive Studies | Significant reduction in thymus weight in parental animals |

4. Resistance Development

Research indicates that resistance to this compound has developed in certain populations of Erysiphe necator, the pathogen responsible for grapevine powdery mildew. Field studies conducted between 2011 and 2013 demonstrated varying efficacy levels against this pathogen, highlighting the need for integrated pest management strategies .

5. Case Studies

Case Study: Efficacy in Vineyards

In a vineyard located in Timoline (Franciacorta area, Italy), this compound was evaluated for its effectiveness against powdery mildew on Vitis vinifera cultivar ‘Chardonnay’. The study employed randomized blocks with four replicates per treatment, demonstrating significant disease control when applied as part of an integrated management program .

属性

IUPAC Name |

(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSPWOYQQAWRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058020 | |

| Record name | Metrafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220899-03-6 | |

| Record name | Metrafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220899-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrafenone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220899036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S04CWW41HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mode of action of metrafenone?

A1: Although the precise molecular target of this compound is still under investigation, research suggests it disrupts fungal development by interfering with hyphal morphogenesis, polarized hyphal growth, and cell polarity. [, ] This disruption manifests as swelling, bursting, and collapse of hyphal tips, along with abnormal appressoria formation and hyperbranching. []

Q2: How does this compound affect the actin cytoskeleton in fungi?

A2: Studies using Blumeria graminis, a powdery mildew fungus, revealed that this compound disrupts the apical actin cap, hindering apical vesicle transport essential for hyphal growth. [] This disruption weakens the cell wall at hyphal tips, contributing to the morphological abnormalities observed. []

Q3: Does this compound impact fungal sporulation?

A3: Yes, this compound significantly reduces sporulation in powdery mildew fungi. [] It induces malformation of conidiophores, leading to irregular septation, multinucleate cells, and delocalization of actin, ultimately hindering spore production. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol. []

Q5: Does the application of this compound impact the aroma profile of wines made from treated grapes?

A5: Research has shown that this compound application can influence the volatile composition of wines. For instance, in Graciano wines, this compound treatment increased the concentration of varietal volatile compounds and aldehydes while decreasing acetates and aromatic alcohols. [] Tempranillo wines also exhibited aroma profile modifications depending on the specific fungicide used in conjunction with this compound. []

Q6: Has resistance to this compound been reported in powdery mildew populations?

A6: Yes, this compound resistance has been identified in Erysiphe necator, the causal agent of grape powdery mildew, in Italy. [] This resistance was observed in field populations and confirmed through laboratory sensitivity testing of monoconidial isolates. []

Q7: Does cross-resistance exist between this compound and other fungicides?

A7: Cross-resistance has been observed between this compound and pyriofenone, another benzophenone fungicide. [] This cross-resistance suggests that these fungicides may share a similar mode of action or target site, although further research is needed to confirm this. []

Q8: What analytical techniques are commonly employed for the detection and quantification of this compound residues?

A8: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely utilized for the analysis of this compound residues in various matrices, including grapes, wine, and cherry tomatoes. [, ] This technique offers high sensitivity and selectivity, enabling accurate quantification of this compound residues even at low concentrations. []

Q9: Have analytical methods for this compound residue analysis been validated?

A9: Yes, validated analytical methods for this compound residue analysis have been established, adhering to guidelines set forth by regulatory bodies such as SANCO. [] These methods demonstrate acceptable accuracy, precision, and specificity, ensuring reliable quantification of this compound residues in various matrices. []

Q10: What is the environmental fate of this compound?

A10: The environmental fate and degradation of this compound have been investigated, revealing its persistence in soil and potential for leaching into groundwater. [] Further research is needed to fully understand its long-term ecological impacts and develop mitigation strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。